molecular formula C10H8F3N3O B13903131 2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

Cat. No.: B13903131
M. Wt: 243.18 g/mol
InChI Key: OUYZXOKZICETCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core substituted with an aminophenyl group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves the reaction of 4-aminobenzoyl chloride with trifluoromethylpyrazolone under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazolones .

Scientific Research Applications

2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aminophenyl group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
  • 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
  • 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

Uniqueness

2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is unique due to the presence of both an aminophenyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and increased lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F3N3O

Molecular Weight

243.18 g/mol

IUPAC Name

2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)8-5-9(17)16(15-8)7-3-1-6(14)2-4-7/h1-5,15H,14H2

InChI Key

OUYZXOKZICETCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)C=C(N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.